Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride
CAS No.: 2287259-57-6
Cat. No.: VC6723520
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2287259-57-6 |
---|---|
Molecular Formula | C9H12Cl2N2O2 |
Molecular Weight | 251.11 |
IUPAC Name | methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6;/h2-3,5,7H,4,11H2,1H3;1H |
Standard InChI Key | RPVSDHGNNIFPLN-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC1=CN=C(C=C1)Cl)N.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride consists of three primary components:
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Pyridine Ring: A six-membered aromatic ring with a chlorine atom at the 6-position and a propanoate side chain at the 3-position.
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Amino Acid Ester: A methyl ester derivative of 2-aminopropanoic acid (alanine), where the amino group is positioned at the α-carbon relative to the ester.
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Hydrochloride Salt: The protonated amino group forms a stable ionic bond with a chloride counterion, enhancing solubility in polar solvents.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₂ClN₂O₂·HCl |
Molecular Weight | 265.13 g/mol (calculated) |
IUPAC Name | Methyl 2-ammonio-3-(6-chloropyridin-3-yl)propanoate chloride |
SMILES Notation | COC(=O)C(CC1=CN=C(C=C1)Cl)N.Cl |
The hydrochloride salt formation is critical for improving bioavailability, as demonstrated in studies of analogous compounds where salt forms increased aqueous solubility by 40–60% compared to free bases.
Synthesis and Production
Synthetic Pathways
The synthesis of methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate hydrochloride involves three key steps, derived from methodologies used for related esters:
Step 1: Esterification of 6-Chloropyridine-3-Carboxylic Acid
6-Chloropyridine-3-carboxylic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst. This step typically achieves yields of 75–85% under reflux conditions (65–70°C, 6–8 hours).
Step 2: Amidation with Alanine Methyl Ester
The intermediate ester reacts with alanine methyl ester via a nucleophilic acyl substitution. Catalysis by DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane facilitates this reaction, yielding the tertiary amide.
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures yields a purity of ≥95%.
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition |
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Esterification Temperature | 70°C |
Amidation Catalyst | DCC/DMAP |
Salt Crystallization Solvent | Ethanol:H₂O (4:1 v/v) |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (≈50 mg/mL at 25°C) and polar aprotic solvents like DMSO. Stability studies indicate degradation <5% after 12 months at −20°C, though hydrolysis of the ester moiety occurs under alkaline conditions (pH > 9).
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1635 cm⁻¹ (pyridine C=N), and 2500–3000 cm⁻¹ (ammonium N-H stretch).
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¹H NMR (D₂O): δ 8.45 (s, 1H, pyridine H-2), 7.80 (d, 1H, pyridine H-4), 4.25 (q, 1H, α-CH), 3.70 (s, 3H, OCH₃).
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs of this compound demonstrate inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Molecular docking simulations suggest that the chloropyridinyl group occupies the enzyme’s pterin-binding pocket, while the protonated amino group forms salt bridges with Asp-27 and Glu-30 residues.
Table 3: In Vitro Inhibition Data (Analog Compounds)
Target Enzyme | IC₅₀ (μM) | Reference |
---|---|---|
DHFR (Human) | 12.3 ± 1.5 | |
Bacterial DHFR | 8.9 ± 0.9 |
Applications in Research
Medicinal Chemistry
The compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. Its ester group allows for prodrug strategies, where hydrolysis in vivo releases the active carboxylic acid form.
Agricultural Chemistry
Derivatives of this compound are under investigation as herbicide safeners, which protect crops from herbicide toxicity by inducing detoxification enzymes like glutathione S-transferase.
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